5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline
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Overview
Description
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an aniline ring, along with a 3-methylphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-nitroaniline, followed by the introduction of the 3-methylphenoxyethyl group. The reaction conditions often involve the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere and heated to 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Conversion to corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anthelmintic properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and phenoxyethyl groups contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of cellular processes and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
- N,N-dimethyl-2-(4-methylphenoxy)ethylamine
Uniqueness
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both a nitro and chloro group on the aniline ring, along with the 3-methylphenoxyethyl substituent, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-11-3-2-4-13(9-11)21-8-7-17-14-10-12(16)5-6-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOAAGGAUBEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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